molecular formula C9H5Br2FO2 B13727849 3,6-Dibromo-2-fluorocinnamic acid

3,6-Dibromo-2-fluorocinnamic acid

Cat. No.: B13727849
M. Wt: 323.94 g/mol
InChI Key: DVXRPAMWMKUUCV-DAFODLJHSA-N
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Description

3,6-Dibromo-2-fluorocinnamic acid is an organic compound with the molecular formula C9H5Br2FO2 It is a derivative of cinnamic acid, where the aromatic ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the bromination of 2-fluorocinnamic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-fluorocinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dibromo-fluorobenzoic acids.

    Reduction: Formation of 2-fluorocinnamic acid.

    Substitution: Formation of various substituted cinnamic acid derivatives.

Scientific Research Applications

3,6-Dibromo-2-fluorocinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-fluorocinnamic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the aromatic ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and cellular processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dibromo-2-chlorocinnamic acid
  • 3,6-Dibromo-2-iodocinnamic acid
  • 3,6-Dibromo-2-methylcinnamic acid

Uniqueness

3,6-Dibromo-2-fluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which are not observed in other similar compounds.

Properties

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

(E)-3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+

InChI Key

DVXRPAMWMKUUCV-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1Br)/C=C/C(=O)O)F)Br

Canonical SMILES

C1=CC(=C(C(=C1Br)C=CC(=O)O)F)Br

Origin of Product

United States

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